![molecular formula C8H15N3S B1473024 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine CAS No. 1707394-39-5](/img/structure/B1473024.png)
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine
Overview
Description
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine, also known as DTPA, is a chelating agent that is used to bind metal ions in aqueous solution. It has a wide range of applications in both scientific research and industrial processes. In scientific research, DTPA is used to study the effects of metal ions on biochemical and physiological processes, while in industrial processes, it is used to remove metal ions from wastewater.
Scientific Research Applications
Pharmacology
Compounds with piperidine structures have been explored for their potential therapeutic effects. Piperidine derivatives have shown a range of biological activities, including antibacterial, antifungal, and antimalarial properties . The presence of a thiazole ring, as in “1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine”, could potentially enhance these activities.
Medicinal Chemistry
In medicinal chemistry, piperidine and thiazole derivatives are often studied for their potential as lead compounds in drug discovery. They may serve as inhibitors or modulators of various biological targets . For example, targeting the catalytic domain of enzymes like histone methyltransferase Dot1L with such compounds could represent a therapeutic approach for certain leukemias .
Organic Synthesis
Piperidine derivatives are valuable intermediates in organic synthesis. They can be used to synthesize more complex molecules with potential pharmacological activities. The amine group in “1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine” could be utilized for further chemical modifications .
properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQNLZWIRRTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NCCS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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